molecular formula C10H10Cl2O2 B1349918 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 842123-98-2

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1349918
CAS No.: 842123-98-2
M. Wt: 233.09 g/mol
InChI Key: IZSWDYBHXBQDFJ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene: is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a clear, pale liquid known for its unique blend of reactivity and stability . This compound is used in various scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene can be synthesized through the reaction of 1,2-dichlorobenzene with 1,3-dioxolane in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of both chlorine atoms and the dioxolane ring, which confer distinct reactivity and stability properties. This combination makes it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSWDYBHXBQDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374172
Record name 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842123-98-2
Record name 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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